

Cross-Validation of HSK0935 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	HSK0935	
Cat. No.:	B607982	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of **HSK0935**, a novel SGLT2 inhibitor, with other established alternatives in the same class. This guide summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in research and development.

HSK0935 has been identified as a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key target in the management of type 2 diabetes.[1] Data from the initial discovery and preclinical assessment of **HSK0935** by Haisco Pharmaceuticals Group demonstrates its significant inhibitory activity and selectivity.[1] To provide a broader context for these findings, this guide compares the reported activity of **HSK0935** with that of other widely studied SGLT2 inhibitors: canagliflozin, dapagliflozin, and empagliflozin.

It is important to note that, to date, published data on the in vitro activity of **HSK0935** originates from a single laboratory. Independent, cross-laboratory validation of its potency and selectivity has not yet been reported in the public domain. The comparative data for other SGLT2 inhibitors presented here is compiled from various independent research publications to illustrate the range of reported activities and potential inter-laboratory variability.

Comparative In Vitro Activity of SGLT2 Inhibitors

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for **HSK0935** and its key comparators against human SGLT2 (hSGLT2) and human SGLT1



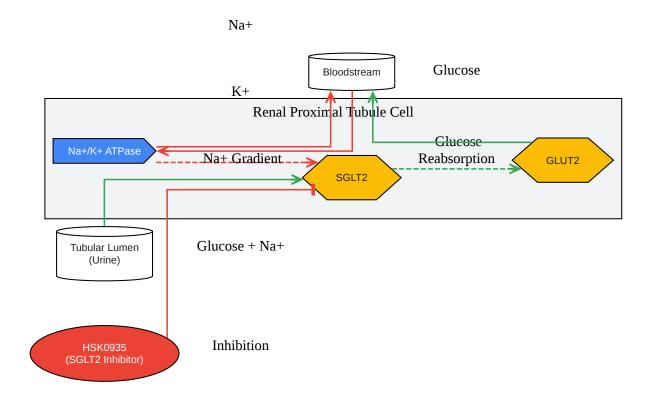
(hSGLT1). The selectivity ratio (hSGLT1 IC50 / hSGLT2 IC50) is also provided as a measure of the inhibitor's specificity for SGLT2.

Compound	hSGLT2 IC50 (nM)	hSGLT1 IC50 (nM)	Selectivity (hSGLT1/hSGL T2)	Data Source (Lab/Publicatio n)
HSK0935	1.3	1096.2	~843	Haisco Pharmaceuticals Group[1]
Canagliflozin	2.2 - 4.2	663 - 1000	~150 - 250	Multiple Sources[2][3][4]
Dapagliflozin	0.54 - 6	360 - 1400	~1200	Multiple Sources[2][4]
Empagliflozin	1.1 - 3.1	8300	~2500 - 2700	Multiple Sources[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SGLT2 signaling pathway and a typical experimental workflow for assessing SGLT2 inhibitor activity.

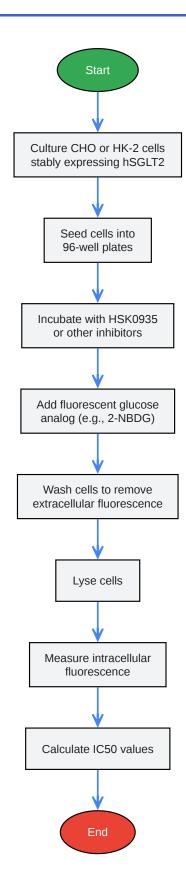




Click to download full resolution via product page

SGLT2-mediated glucose reabsorption and inhibition.





Click to download full resolution via product page

Workflow for SGLT2 Inhibition Assay.



Experimental Protocols

The following is a representative protocol for a cell-based fluorescent glucose uptake assay to determine the in vitro potency of SGLT2 inhibitors. This method is adapted from established protocols for assessing SGLT2 activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human SGLT2 (hSGLT2) expressed in a stable cell line.

Materials:

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2, or a human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2.
- Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
- Assay Buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer or similar, containing NaCl.
- Assay Buffer (Sodium-free): KRH buffer with NaCl replaced by an equimolar concentration of choline chloride.
- Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).
- Test Compounds: HSK0935 and other SGLT2 inhibitors.
- Positive Control: A known SGLT inhibitor (e.g., phlorizin).
- 96-well Plates: Black, clear-bottom plates suitable for fluorescence measurements.
- Fluorescence Plate Reader: Capable of excitation at ~485 nm and emission at ~535 nm.

Procedure:

· Cell Culture and Seeding:



- Culture the hSGLT2-expressing cells in a humidified incubator at 37°C with 5% CO2.
- Seed the cells into 96-well black, clear-bottom plates at a density that allows them to reach confluence within 24-48 hours.

Compound Preparation:

- Prepare stock solutions of the test compounds and positive control in DMSO.
- Create serial dilutions of the compounds in the sodium-containing assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

Glucose Uptake Assay:

- On the day of the assay, wash the confluent cell monolayers twice with pre-warmed sodium-containing assay buffer.
- Add the diluted test compounds or vehicle (for control wells) to the respective wells.
 Include wells for total uptake (vehicle only) and non-specific uptake (sodium-free buffer or a high concentration of unlabeled D-glucose).
- Pre-incubate the plate at 37°C for 15-30 minutes.
- Initiate glucose uptake by adding 2-NBDG to each well to a final concentration of 100-200 μM.
- Incubate the plate at 37°C for 30-60 minutes.

Termination and Lysis:

- Terminate the uptake by aspirating the medium and washing the cells three times with icecold sodium-free assay buffer.
- Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubating for 10 minutes at room temperature.
- Fluorescence Measurement and Data Analysis:



- Measure the fluorescence of the cell lysates using a fluorescence plate reader.
- Subtract the background fluorescence from wells without cells.
- The SGLT2-specific glucose uptake is calculated by subtracting the non-specific uptake (in sodium-free buffer) from the total uptake (in sodium-containing buffer).
- Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

This guide provides a foundational comparison of **HSK0935**'s in vitro activity against established SGLT2 inhibitors. As more independent data becomes available, a more comprehensive cross-laboratory validation will be possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (HSK0935) for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural selectivity of human SGLT inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Cross-Validation of HSK0935 Activity: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607982#cross-validation-of-hsk0935-activity-in-different-labs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com